N-(4-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide
Description
N-(4-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound characterized by a benzamide backbone substituted with a 4-chlorobenzyl group and a 1H-tetrazole ring at the meta-position. The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability and modulating electronic properties .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-13-6-4-11(5-7-13)9-17-15(22)12-2-1-3-14(8-12)21-10-18-19-20-21/h1-8,10H,9H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVPELIADQAOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the 1H-tetrazol-1-yl group: This can be achieved by reacting an appropriate precursor with sodium azide under acidic conditions.
Attachment of the 4-chlorobenzyl group: This step involves the reaction of the intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the benzamide core: The final step involves the reaction of the intermediate with benzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides or tetrazoles.
Scientific Research Applications
N-(4-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in its benzamide core, tetrazole ring, and 4-chlorobenzyl substituent. Key comparisons include:
Pyrazole Derivatives (e.g., PCW-1001, Compound 6b in ) :
- Structure : Replaces tetrazole with pyrazole; retains 4-chlorobenzyl and ethanesulfonamide groups.
- Key Differences : Pyrazole’s reduced polarity compared to tetrazole may alter binding kinetics. The sulfonamide group enhances hydrogen-bonding capacity.
- Activity : Demonstrates antitumor and radio-sensitizing effects in breast cancer models, suggesting that tetrazole-to-pyrazole substitutions could modulate therapeutic efficacy .
Ugi Tetrazole Derivatives (e.g., Compound 6a in ): Structure: Features an acetamide linkage (CH₂-C=O) instead of benzamide and includes a tritylamino-propyl side chain. Synthesis: Synthesized via Ugi multicomponent reactions, which differ from the nucleophilic substitution pathways used for benzamide derivatives .
Pharmacopeial Tetrazole Derivatives () :
- Examples : 2-(1H-Tetrazol-1-yl)acetic acid and bicyclic derivatives (e.g., compound d and e).
- Key Differences : Lack the 4-chlorobenzyl group but incorporate polar substituents (e.g., hydroxyl, bicyclic frameworks). These modifications prioritize solubility over lipophilicity, making them suitable for parenteral formulations .
Pharmacological and Physicochemical Properties
Analysis :
- The target compound’s moderate LogP (3.1) balances lipophilicity and solubility, whereas Ugi tetrazole 6a’s high LogP (5.2) limits aqueous solubility.
- Pyrazole derivatives (e.g., PCW-1001) exhibit superior antitumor activity, possibly due to sulfonamide-mediated protein interactions.
Key Research Findings
- Bioisosteric Advantage : Tetrazole in the target compound improves metabolic stability over carboxylic acid analogs, as seen in pharmacopeial derivatives .
- Structural Rigidity : The benzamide core may enhance target specificity compared to flexible Ugi tetrazoles .
- Chlorobenzyl Efficacy : The 4-chloro substitution is conserved in active analogs (e.g., PCW-1001), suggesting its role in hydrophobic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
